molecular formula C11H15NO2S B14340001 S-(4-Phenoxybutyl) carbamothioate CAS No. 106664-92-0

S-(4-Phenoxybutyl) carbamothioate

Cat. No.: B14340001
CAS No.: 106664-92-0
M. Wt: 225.31 g/mol
InChI Key: QEOCSPXCNXWRLE-UHFFFAOYSA-N
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Description

S-(4-Phenoxybutyl) carbamothioate: is a chemical compound belonging to the class of thiocarbamates. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenoxybutyl group attached to a carbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Phenoxybutyl) carbamothioate typically involves the reaction of 4-phenoxybutylamine with carbon disulfide and an alkylating agent. One common method involves the use of isocyanides, elemental sulfur, and aryl iodides in a copper-catalyzed thiocarboxamidation reaction . This reaction proceeds through the formation of an iminium species and involves two consecutive C–S bond formations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: S-(4-Phenoxybutyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-(4-Phenoxybutyl) carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antif

Properties

CAS No.

106664-92-0

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

S-(4-phenoxybutyl) carbamothioate

InChI

InChI=1S/C11H15NO2S/c12-11(13)15-9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13)

InChI Key

QEOCSPXCNXWRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC(=O)N

Origin of Product

United States

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